Cas no 1994973-93-1 (3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide)

3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide
- 1994973-93-1
- EN300-1453160
-
- インチ: 1S/C10H12N2O2S/c1-3-12-15(13,14)10-5-8(2)4-9(6-10)7-11/h4-6,12H,3H2,1-2H3
- InChIKey: MUSNJAGXUMVIQW-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C#N)C=C(C)C=1)(NCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 224.06194880g/mol
- どういたいしつりょう: 224.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 78.3Ų
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1453160-0.5g |
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide |
1994973-93-1 | 0.5g |
$905.0 | 2023-05-26 | ||
Enamine | EN300-1453160-0.1g |
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide |
1994973-93-1 | 0.1g |
$829.0 | 2023-05-26 | ||
Enamine | EN300-1453160-1.0g |
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide |
1994973-93-1 | 1g |
$943.0 | 2023-05-26 | ||
Enamine | EN300-1453160-250mg |
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide |
1994973-93-1 | 250mg |
$840.0 | 2023-09-29 | ||
Enamine | EN300-1453160-10000mg |
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide |
1994973-93-1 | 10000mg |
$3929.0 | 2023-09-29 | ||
Enamine | EN300-1453160-100mg |
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide |
1994973-93-1 | 100mg |
$804.0 | 2023-09-29 | ||
Enamine | EN300-1453160-2500mg |
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide |
1994973-93-1 | 2500mg |
$1791.0 | 2023-09-29 | ||
Enamine | EN300-1453160-10.0g |
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide |
1994973-93-1 | 10g |
$4052.0 | 2023-05-26 | ||
Enamine | EN300-1453160-5000mg |
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide |
1994973-93-1 | 5000mg |
$2650.0 | 2023-09-29 | ||
Enamine | EN300-1453160-50mg |
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide |
1994973-93-1 | 50mg |
$768.0 | 2023-09-29 |
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide 関連文献
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamideに関する追加情報
Introduction to 3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide (CAS No. 1994973-93-1)
3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1994973-93-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic applications. The structural features of 3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide, including its cyano and methyl substituents, contribute to its unique chemical properties and potential biological functions.
The sulfonamide moiety in 3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide is a key pharmacophore that interacts with biological targets, often leading to inhibitory effects on various enzymes and receptors. This makes the compound a valuable scaffold for drug discovery and development. In recent years, sulfonamides have been extensively studied for their roles in treating infections, inflammation, and even certain types of cancer. The presence of the cyano group enhances the compound's reactivity and binding affinity, making it a promising candidate for further investigation.
One of the most intriguing aspects of 3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide is its potential application in the development of novel therapeutic agents. Researchers have been exploring its derivatives to identify more potent and selective inhibitors for various diseases. For instance, studies have shown that modifications of the sulfonamide group can significantly alter the biological activity of the compound, leading to improved efficacy and reduced side effects.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide and biological targets. These techniques have allowed scientists to predict the binding affinities and mechanisms of action of the compound, thereby accelerating the drug discovery process. Additionally, high-throughput screening methods have been employed to identify new derivatives with enhanced pharmacological properties.
The synthesis of 3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The cyano group introduces a polar nature to the molecule, which can influence its solubility and metabolic stability. Optimizing synthetic pathways is crucial for producing sufficient quantities of the compound for preclinical and clinical studies.
In conclusion, 3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide (CAS No. 1994973-93-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As scientific understanding continues to evolve, it is likely that new applications and derivatives of this compound will be discovered, contributing to the advancement of medicine and healthcare.
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